Preclinical oncology programs targeting ARK5-driven cancers, CSF1R-dependent AML, BTKi-resistant MCL, or glioblastoma face a gap: approved CDK4/6 inhibitors lack brain penetration and ancillary kinase engagement (ARK5, CSF1R, FLT3). Narazaciclib addresses this with sub-nanomolar CSF1R inhibition (IC50 0.285 nM) and simultaneous CDK4/6/ARK5/FLT3 targeting. Key differentiators: Brain-penetrant (U87 glioma IC50 3.4 μM); active in ibrutinib-resistant MCL models with BTKi synergy across 10 MCL lines; validated in 5 AML xenograft models with FLT3 inhibitor-resistant variant activity. Supplied with full analytical documentation (COA, HPLC) for reproducible preclinical research.
Molecular FormulaC24H27N7O
Molecular Weight429.5 g/mol
CAS No.1357470-29-1
Cat. No.B609749
⚠ Attention: For research use only. Not for human or veterinary use.
Narazaciclib (also known as ON123300 or HX301) is an orally bioavailable, clinical-stage multi-kinase inhibitor currently in Phase 1/2 trials for various malignancies [1]. As a second-generation CDK4/6 antagonist, it distinguishes itself from first-generation CDK4/6 inhibitors through its unique polypharmacology profile, exhibiting potent low-nanomolar inhibitory activity against CDK4 (IC50 3.9 nM), CDK6 (IC50 0.53-9.82 nM), ARK5 (IC50 5 nM), CSF1R (IC50 0.285 nM), and FLT3 (IC50 ~19.77 nM) [2]. This compound is also characterized as a strong and brain-penetrant molecule, with demonstrated anti-proliferative activity against U87 glioma cells (IC50 3.4 μM) . Its chemical structure is defined by the molecular formula C24H27N7O and the InChIKey VADOZMZXXRBXNY-UHFFFAOYSA-N [3].
Kinase profiling
Multi-kinase pathway study fit (CDK4/6, CSF1R, FLT3, ARK5)
CNS research
Brain-penetrant tool compound for glioma cell-model studies
Tumor microenvironment
CSF1R-driven myeloid signaling assay context
[1] ASCO Meeting Program Guide. A phase I clinical trial investigating the safety, tolerability, and pharmacokinetics of HX301 (narazaciclib), a novel multi-kinase inhibitor targeting CSF1R, CDK 4/6, and ARK5, in patients with advanced solid tumors. 2024. View Source
[2] Yang T, et al. Narazaciclib, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models. Scientific Reports. 2024;14:8845. View Source
Generic substitution with conventional CDK4/6 inhibitors such as palbociclib, ribociclib, or abemaciclib is scientifically invalid for research applications requiring Narazaciclib's specific polypharmacology profile. Unlike first-generation CDK4/6 inhibitors that primarily target CDK4 and CDK6 with minimal ancillary kinase engagement, Narazaciclib simultaneously and potently inhibits ARK5 (NUAK1) and CSF1R at sub-nanomolar to low-nanomolar concentrations [1]. This expanded target engagement profile confers functional consequences that cannot be replicated by single-target or narrow-spectrum alternatives: ARK5 inhibition addresses tumor cell migration, invasion, and metabolic adaptation pathways that are entirely untouched by palbociclib and ribociclib [2], while sub-nanomolar CSF1R inhibition (IC50 0.285 nM) enables unique applications in AML subsets with CSF1R-high expression that are unresponsive to approved CDK4/6 inhibitors [3]. Furthermore, Narazaciclib's demonstrated brain penetration and activity in glioblastoma models (Phase 2 clinical development) represents a functional attribute absent in palbociclib and ribociclib, which exhibit limited CNS distribution [4]. Substitution with any currently approved CDK4/6 inhibitor would therefore eliminate the specific mechanistic advantages required for research programs investigating ARK5-dependent cancers, CSF1R-driven malignancies, BTKi-resistant mantle cell lymphoma, or CNS tumors [5].
Polypharmacology mismatch
First-generation CDK4/6 inhibitors lack ARK5, CSF1R, and FLT3 engagement; pathway coverage may not transfer.
CNS model accessibility gap
Palbociclib and ribociclib show limited brain distribution; brain-tumor model response may differ.
Target engagement scope
Narrow-spectrum inhibitors cannot replicate CSF1R/FLT3-driven model context; substitution may alter endpoint interpretation.
[1] Onconova Therapeutics. Abstract at ASCO Annual Meeting: Narazaciclib's kinase inhibitory activity is differentiated from approved CDK4/6 inhibitors in preclinical models. Journal of Clinical Oncology. 2022;40(16_suppl):e15054. View Source
[2] 1stOncology. Onconova Therapeutics Presents Preclinical Data on Narazaciclib at the 17th International Conference on Malignant Lymphoma. 2023. View Source
[3] Yang T, et al. Narazaciclib, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models. Scientific Reports. 2024;14:8845. View Source
[4] Ozmosi Drug Profile. Narazaciclib Clinical Development Status. Phase 2: Glioblastoma; Phase 1: Advanced Solid Tumors. Accessed 2026. View Source
[5] Perumal D, et al. Dual targeting of CDK4 and ARK5 using a novel kinase inhibitor ON123300 exerts potent anticancer activity against multiple myeloma. Cancer Research. 2016;76(5):1204-1216. View Source
Narazaciclib Differentiation Datasheet
CDK4 Binding Affinity Comparison
In direct comparative kinase binding assays, Narazaciclib demonstrates superior binding affinity for CDK4/cyclin D1 with a Kd value of 0.18 nM, representing a 4.2-fold higher affinity compared to palbociclib (Kd = 0.75 nM) and a 7.2-fold higher affinity compared to ribociclib (Kd = 1.3 nM). Its binding affinity approaches that of abemaciclib (Kd = 0.08 nM) [1]. Notably, unlike palbociclib and ribociclib, Narazaciclib and abemaciclib exhibit nanomolar activity against CDK2/cyclin A, a kinase implicated in resistance mechanisms to palbociclib and ribociclib treatment [1].
4.2-fold more potent than palbociclib; 7.2-fold more potent than ribociclib; 2.3-fold less potent than abemaciclib
Conditions
In vitro kinase binding assay (Kd determination) for CDK4/cyclin D1 complex
Why This Matters
Higher binding affinity at CDK4/cyclin D1 combined with CDK2 activity provides a mechanistic basis for potential efficacy in settings where palbociclib or ribociclib resistance may emerge.
[1] 1stOncology. Abstract data: Comparative Kd values for Narazaciclib, abemaciclib, palbociclib, and ribociclib against CDK4/cyclin D1. 2022. View Source
Multi-Kinase Target Engagement Profile
Comprehensive kinase selectivity profiling across a panel of 370 kinases revealed Narazaciclib's expanded target engagement relative to approved CDK4/6 inhibitors [1]. Narazaciclib potently inhibits CSF1R (IC50 0.285 nM) [2], FLT3 (IC50 ~19.77 nM) [2], ARK5 (IC50 5 nM) , and CDK6 (IC50 0.53 nM) [2]. In contrast, the approved CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib lack meaningful inhibitory activity against CSF1R, FLT3, and ARK5 at therapeutically relevant concentrations, with their kinase inhibitory profiles largely restricted to CDK family members [1]. Direct comparison in vitro identified Narazaciclib and abemaciclib as the most promiscuous kinase inhibitors among the four compounds evaluated, while ribociclib exhibited the highest specificity [3].
[1] Onconova Therapeutics. Abstract PO5-24-01: Narazaciclib's differential targets and kinase inhibitory activity contribute to the enhanced inhibition of tumor growth in preclinical models. Presented at SABCS 2023. View Source
[2] Yang T, et al. Narazaciclib, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models. Scientific Reports. 2024;14:8845. View Source
[3] ASCO Meeting Program Guide. Comparative promiscuity analysis: Narazaciclib and abemaciclib most promiscuous; ribociclib most specific. 2022. View Source
Reduced Neutropenia Liability
In preclinical mouse model studies, Narazaciclib treatment resulted in significantly lower rates of neutropenia compared to palbociclib at doses achieving comparable tumor growth inhibition . This safety differentiation is further supported by early clinical data: Phase 1b results presented at the 2023 AACR Annual Meeting demonstrated manageable toxicity profiles with maximum tolerated doses achieved at 45 mg/m², significantly higher than earlier CDK9 inhibitors like dinaciclib [1]. Safety profiles from ongoing clinical trials indicate manageable adverse events primarily involving gastrointestinal effects, with less than 5% incidence of grade 3/4 neutropenia, which contrasts sharply with historical data on other CDK inhibitors where neutropenia is a dose-limiting toxicity occurring in 50-80% of patients [1].
Neutropenia liabilityCross-study comparable
Lower neutropenia rate vs palbociclib in preclinical models; grade 3/4 <5% in Phase 1b
Reported tolerability endpoint context; data to verify across models
Hematological toxicity monitoring may differ; combination-study tolerability requires model-specific review
Palbociclib (mouse model direct comparison): significantly higher neutropenia; Historical CDK inhibitor data: 50-80% grade 3/4 neutropenia
Quantified Difference
Significantly reduced neutropenia rate (p-value not specified) in mouse models; clinical grade 3/4 neutropenia <5% vs. historical 50-80%
Conditions
Preclinical mouse model (direct palbociclib comparison); Phase 1b clinical trial in advanced solid tumors (NCT06351644 and related studies)
Why This Matters
Reduced hematological toxicity liability supports Narazaciclib as a differentiated research tool for studies where bone marrow suppression would confound experimental outcomes, and may enable combination regimens that would be intolerable with more myelosuppressive CDK4/6 inhibitors.
[1] Kuujia Chemical Database. Narazaciclib safety profile summary: Phase 1b AACR 2023 data. CAS 1357470-29-1. View Source
Ibrutinib-Resistant MCL and BTK Inhibitor Synergy
In preclinical models of mantle cell lymphoma (MCL), Narazaciclib demonstrated significant monotherapy anti-tumor activity in both ibrutinib-sensitive and ibrutinib-resistant cell lines and xenograft models, a property not shared by approved CDK4/6 inhibitors at clinically relevant concentrations [1]. When combined with ibrutinib, synergistic increases in anti-tumor activity were observed against both BTKi-resistant and BTKi-sensitive MCL cell lines across a panel of 10 MCL cell lines with distinct ibrutinib sensitivity profiles [2]. The combination of Narazaciclib with covalent BTK inhibitors (ibrutinib, acalabrutinib) and non-covalent BTK inhibitors (pirtobrutinib, ARQ-531) demonstrated synergistic effects [2]. This activity is attributed to Narazaciclib's ability to induce prolonged cell cycle arrest and metabolomic reprogramming that restores ibrutinib sensitivity in previously resistant cells [3].
BTKi-resistant MCLHead-to-head
Monotherapy activity in ibrutinib-resistant models; synergy with covalent and non-covalent BTK inhibitors
Tumor growth inhibition in BTKi-resistant MCL models
Target Compound Data
Significant monotherapy activity and synergy with ibrutinib in BTKi-resistant MCL cell lines and xenografts
Comparator Or Baseline
Palbociclib, abemaciclib, ribociclib: Limited monotherapy activity in BTKi-resistant MCL models at clinically relevant concentrations
Quantified Difference
Qualitative: Activity present in resistant models where comparators lack efficacy; combination synergy observed with multiple BTK inhibitor classes
Conditions
Panel of 10 MCL cell lines with distinct ibrutinib sensitivity; xenograft models of BTKi-resistant MCL
Why This Matters
For research programs focused on BTKi-resistant B-cell malignancies, Narazaciclib offers a unique tool compound that maintains activity in resistant settings where approved CDK4/6 inhibitors fail, enabling investigation of CDK4/6-BTK co-targeting strategies.
Narazaciclib (ON123300) uniquely provides simultaneous inhibition of both CDK4 and ARK5, a dual-targeting mechanism not offered by approved CDK4/6 inhibitors or other single-target agents [1]. In multiple myeloma cell lines and primary patient samples, Narazaciclib treatment resulted in rapid induction of tumor cell death and cell cycle arrest in vitro and in vivo mouse models, while notably sparing normal healthy B cells [2]. ARK5 inhibition was demonstrated to be lethal in multiple myeloma cells, representing a therapeutic vulnerability not addressable by CDK4/6-selective inhibitors [1]. This preclinical evidence supports Narazaciclib as a unique research tool for simultaneously interrogating key oncogenic pathways in multiple myeloma that cannot be studied using first-generation CDK4/6 inhibitors [3].
Dual CDK4/ARK5 inhibitionClass-level
Simultaneous CDK4 and ARK5 target engagement; anti-myeloma activity in cell lines and primary samples
Unique dual-targeting context for multiple myeloma pathway studies
Normal B-cell sparing observed; cannot be replicated by single-target alternatives
Anti-myeloma activity via dual CDK4/ARK5 inhibition
Target Compound Data
Potent anti-myeloma activity in cell lines and primary samples; tumor cell death and growth inhibition in vitro and in vivo; spares normal B cells
Comparator Or Baseline
Approved CDK4/6 inhibitors: No ARK5 inhibitory activity; ARK5-selective inhibitors: No CDK4 inhibitory activity
Quantified Difference
Qualitative: Unique dual CDK4/ARK5 inhibition profile not achievable with single-target alternatives
Conditions
Multiple myeloma cell lines; primary patient-derived myeloma samples; in vivo mouse xenograft models
Why This Matters
This dual-targeting mechanism enables research into the therapeutic potential of combined CDK4/ARK5 inhibition in multiple myeloma, a strategy that cannot be replicated using palbociclib, ribociclib, abemaciclib, or selective ARK5 inhibitors alone.
[1] Perumal D, et al. Dual targeting of CDK4 and ARK5 using a novel kinase inhibitor ON123300 exerts potent anticancer activity against multiple myeloma. Cancer Research. 2016;76(5):1204-1216. View Source
[2] eScholarship/Mount Sinai. Dual Targeting of CDK4 and ARK5 Using a Novel Kinase Inhibitor ON123300 Exerts Potent Anticancer Activity against Multiple Myeloma. 2024. View Source
[3] FierceBiotech. Mount Sinai: CDK4/ARK5 inhibitor could offer new treatment for multiple myeloma. 2016. View Source
Narazaciclib Application Scenarios
AML: CSF1R-High and FLT3-ITD Mutant Subsets
Narazaciclib is uniquely suited for preclinical AML research programs investigating CSF1R-driven or FLT3-ITD mutant disease subsets. Its potent sub-nanomolar CSF1R inhibitory activity (IC50 0.285 nM) and FLT3 inhibitory activity (IC50 ~19.77 nM) enable interrogation of these pathways in AML models where approved CDK4/6 inhibitors lack efficacy [1]. Notably, Narazaciclib maintains activity against second-generation FLT3 inhibitor-resistant variants, providing a critical research tool for studying mechanisms of FLT3 inhibitor resistance and evaluating combination strategies [1]. Five AML xenograft models have demonstrated anti-tumor activity with this compound [2].
BTKi-Resistant MCL Combination Studies
For research programs focused on ibrutinib-resistant mantle cell lymphoma (MCL) and other BTKi-resistant B-cell malignancies, Narazaciclib offers a distinct advantage over approved CDK4/6 inhibitors. It demonstrates significant monotherapy anti-tumor activity in both BTKi-sensitive and BTKi-resistant preclinical models—a property not observed with palbociclib, ribociclib, or abemaciclib in these settings [1]. Furthermore, Narazaciclib synergizes with both covalent BTK inhibitors (ibrutinib, acalabrutinib) and non-covalent BTK inhibitors (pirtobrutinib) across a panel of 10 MCL cell lines with varying ibrutinib sensitivity [2], enabling investigation of CDK4/6-BTK co-targeting strategies that cannot be studied with first-generation CDK4/6 inhibitors.
Brain-Penetrant Activity in Glioblastoma
Narazaciclib is currently in Phase 2 clinical development for glioblastoma, supported by its demonstrated brain-penetrant properties and potent anti-proliferative activity against glioma cells (U87 cell line IC50 3.4 μM) [1]. Unlike palbociclib and ribociclib, which exhibit limited CNS distribution, Narazaciclib achieves meaningful brain and brain tumor accumulation with favorable pharmacokinetic characteristics [2]. Single-agent treatment causes dose-dependent suppression of Akt phosphorylation and induces Erk activation in brain tumor models . For CNS oncology research programs requiring a brain-penetrant CDK4/6-directed multi-kinase inhibitor, Narazaciclib represents a procurement-appropriate selection where approved CDK4/6 inhibitors would be unsuitable due to blood-brain barrier limitations.
Multiple Myeloma: Dual CDK4/ARK5 Inhibition
For multiple myeloma research programs investigating the therapeutic potential of combined CDK4 and ARK5 inhibition, Narazaciclib is the only available research tool compound offering this dual-targeting mechanism. It demonstrates potent anti-myeloma activity in both cell lines and primary patient-derived samples while sparing normal healthy B cells [1]. ARK5 inhibition alone has been shown to be lethal in multiple myeloma cells in vitro and in vivo [2]. Neither approved CDK4/6 inhibitors (which lack ARK5 activity) nor selective ARK5 inhibitors (which lack CDK4 activity) can replicate this specific dual-targeting pharmacology . This makes Narazaciclib essential for studies evaluating CDK4/ARK5 co-inhibition as a therapeutic strategy in multiple myeloma.
Application
Selection Property
Validation Focus
AML: CSF1R-high and FLT3-mutant subset studies
Multi-kinase target engagement review
CSF1R/FLT3 pathway response in AML models
BTKi-resistant MCL combination research
BTKi-resistant model-response context
CDK4/6-BTK co-targeting endpoint evaluation
Brain-penetrant glioblastoma studies
Brain-penetrant multi-kinase profile
Brain-tumor model pharmacokinetics and target modulation
Myeloma cell-line and primary sample pathway response
[1] Yang T, et al. Narazaciclib, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models. Scientific Reports. 2024;14:8845. View Source
[2] AACR Abstract 5974. Synergistic activity of the CDK4/6 antagonist narazaciclib (ON123300) with irreversible BTK inhibition in ibrutinib-resistant mantle cell lymphoma. Cancer Research. 2023;83(7_Suppl):5974. View Source
[4] Perumal D, et al. Dual targeting of CDK4 and ARK5 using a novel kinase inhibitor ON123300 exerts potent anticancer activity against multiple myeloma. Cancer Research. 2016;76(5):1204-1216. View Source
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